Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
ethyl N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)15-11-5-3-10(4-6-11)12-9-17-7-8-20-13(17)16-12/h3-9H,2H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEDSXBXHVDKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=CN3C=CSC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Pathway and Reaction Mechanism of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate: A Comprehensive Technical Guide
Executive Summary
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic moiety in medicinal chemistry, frequently leveraged in the development of kinase inhibitors, anti-microbials, and immunomodulators due to its extensive biological properties and synthetic feasibility[1][2]. This technical whitepaper details the robust, three-step synthesis of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate , a highly functionalized derivative. By combining a Hantzsch-type cyclocondensation, a chemoselective nitro reduction, and a nucleophilic acyl substitution, this guide provides researchers with a field-proven, self-validating methodology designed to maximize yield and purity while mitigating common pitfalls such as catalyst poisoning.
Retrosynthetic Strategy & Logical Framework
The retrosynthetic disconnection of the target molecule relies on identifying stable, commercially available precursors and utilizing high-yielding bond formations.
-
C-N Bond Disconnection (Carbamate): The terminal ethyl carbamate group is disconnected via a nucleophilic acyl substitution, tracing back to a primary aniline intermediate and ethyl chloroformate[3].
-
Nitro Reduction: The aniline intermediate is traced back to a nitroarene precursor. A chemical reduction strategy is selected over catalytic hydrogenation to avoid sulfur-induced catalyst poisoning.
-
Imidazothiazole Core Disconnection: The central bicyclic core is disconnected via a classic Hantzsch-style cyclocondensation, revealing 2-aminothiazole and an α -haloketone (2-bromo-1-(4-nitrophenyl)ethan-1-one) as the ultimate starting materials[1][4].
Figure 1: Retrosynthetic logic for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Experimental Workflow & Mechanistic Insights
Step 1: Hantzsch-Type Cyclocondensation
Objective: Synthesize 6-(4-nitrophenyl)imidazo[2,1-b]thiazole. Mechanistic Causality: The reaction begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole onto the α -carbon of 2-bromo-1-(4-nitrophenyl)ethan-1-one. The endocyclic nitrogen is kinetically more nucleophilic than the exocyclic amine due to the amidine-like resonance stabilization of the ring. This SN2 displacement forms a thiazol-3-ium salt intermediate. Subsequently, the exocyclic amine attacks the ketone carbonyl, forming a bicyclic hemiaminal. Acid-catalyzed dehydration drives the irreversible aromatization to the imidazo[2,1-b]thiazole core[1].
Self-Validating Protocol:
-
Reaction: Suspend 2-aminothiazole (1.0 eq) and 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.05 eq) in absolute ethanol (0.2 M).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Validation: Monitor via TLC (Hexane:EtOAc 1:1); the disappearance of the α -haloketone indicates completion.
-
Workup: Cool the mixture to room temperature. The hydrobromide salt of the product will often precipitate. Filter the solid and resuspend in water.
-
Neutralization: Add saturated aqueous NaHCO3 until the pH reaches 8.0. Validation: The free base will precipitate as a distinct yellow/orange solid. Filter, wash with cold water, and dry under high vacuum.
Figure 2: Reaction mechanism of the Hantzsch-type cyclocondensation.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to yield 4-(imidazo[2,1-b]thiazol-6-yl)aniline. Mechanistic Causality: While Palladium on Carbon (Pd/C) with H2 gas is the industry standard for nitro reduction, the sulfur atom within the imidazo[2,1-b]thiazole ring acts as a potent catalyst poison by irreversibly binding to the palladium surface. To ensure high yields and reproducibility, a chemical reduction utilizing Tin(II) chloride dihydrate ( SnCl2⋅2H2O ) is employed[5]. The Sn2+ donates electrons to the nitro group in a stepwise proton-coupled electron transfer, ultimately yielding the primary amine and Sn4+ .
Self-Validating Protocol:
-
Reaction: Dissolve 6-(4-nitrophenyl)imidazo[2,1-b]thiazole (1.0 eq) in ethanol. Add SnCl2⋅2H2O (5.0 eq) and a catalytic amount of concentrated HCl.
-
Heating: Reflux the mixture at 70°C for 2–3 hours. Validation: The solution will transition from a deep yellow/orange suspension to a clear, paler solution as the nitro group is reduced.
-
Workup: Cool to 0°C and carefully adjust the pH to 9–10 using 2M NaOH. Validation: A heavy white precipitate of tin oxides/hydroxides will form.
-
Extraction: Extract the aqueous suspension thoroughly with Ethyl Acetate (3x). Filter the organic layers through a pad of Celite to remove residual tin salts. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the aniline intermediate.
Step 3: Nucleophilic Acyl Substitution (Carbamate Formation)
Objective: Synthesize the final target, Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate. Mechanistic Causality: The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate to form a tetrahedral intermediate. The carbonyl double bond reforms, expelling the chloride ion as a leaving group. Triethylamine (TEA) is strictly required as an acid scavenger; without it, the generated HCl would protonate the remaining aniline precursor, rendering it non-nucleophilic and stalling the reaction at 50% conversion[3].
Self-Validating Protocol:
-
Reaction: Dissolve the aniline intermediate (1.0 eq) and Triethylamine (2.0 eq) in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere. Cool to 0°C.
-
Addition: Add Ethyl chloroformate (1.2 eq) dropwise over 15 minutes.
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Validation: TLC (DCM:MeOH 95:5) will show the consumption of the highly polar aniline spot and the appearance of a less polar carbamate spot.
-
Workup: Quench the reaction with water. Wash the organic layer sequentially with 0.1 M HCl (to remove excess TEA), saturated NaHCO3 , and brine.
-
Purification: Dry the organic layer over MgSO4 , concentrate, and purify via silica gel flash chromatography to isolate the pure target compound.
Figure 3: Experimental workflow for the 3-step synthesis of the target compound.
Quantitative Data & Yield Analysis
The following table summarizes the optimized reaction parameters and expected quantitative yields based on standard heterocyclic synthesis protocols.
| Step | Reaction Type | Key Reagents | Temp / Time | Expected Yield | Purification Method |
| 1 | Cyclocondensation | 2-Aminothiazole, α -Bromoketone | 78°C / 4-6 h | 75 - 85% | Precipitation & Filtration |
| 2 | Nitro Reduction | SnCl2⋅2H2O , HCl (cat.) | 70°C / 2-3 h | 80 - 90% | Liquid-Liquid Extraction |
| 3 | Acyl Substitution | Ethyl Chloroformate, TEA | 0°C to RT / 2 h | 70 - 80% | Flash Chromatography |
| Overall | Linear Synthesis | - | - | 42 - 61% | - |
Analytical Validation (Self-Validating Systems)
To ensure the scientific integrity of the synthesized compound, the following analytical signatures should be verified:
-
1 H NMR (DMSO- d6 ): The imidazo[2,1-b]thiazole core will present characteristic aromatic protons. The C5 proton of the imidazole ring typically appears as a distinct singlet around δ 8.0–8.3 ppm. The ethyl carbamate group will show a clear quartet at δ 4.1 ppm ( −CH2− ) and a triplet at δ 1.2 ppm ( −CH3 ). The carbamate NH proton will appear as a broad singlet around δ 9.5–9.8 ppm.
-
LC-MS: The target compound ( C14H13N3O2S ) has an exact mass of 287.07. Positive electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 288.1.
References
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A Technical Guide to the In Vitro Biological Activity Screening of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
This guide provides a comprehensive framework for the in vitro biological activity screening of the novel compound, Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate. The imidazo[2,1-b]thiazole scaffold is a well-established pharmacophore known for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document outlines a logical, multi-tiered screening cascade designed to elucidate the potential therapeutic value of this specific derivative. The protocols described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reliable data for drug development professionals.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole nucleus is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in biological activity.[1] Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, and anti-inflammatory actions.[1][3][5] The mechanism of action for these compounds is often multifaceted, with some derivatives acting as kinase inhibitors, tubulin polymerization inhibitors, or modulators of inflammatory pathways.[2] The subject of this guide, Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate, is a novel entity whose biological activity profile is yet to be fully characterized. The strategic screening approach detailed below is designed to systematically probe its potential across these key therapeutic areas.
Preliminary Assessment: Cytotoxicity and General Bioactivity
A foundational step in the evaluation of any new chemical entity is to determine its general cytotoxicity. This initial screen provides a broad understanding of the compound's potency and serves as a critical guide for determining appropriate concentration ranges for subsequent, more specific assays.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Culture: A panel of human cancer cell lines should be selected to represent a variety of tumor types. A common starting point includes cell lines from breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116), and prostate (e.g., PC-3) cancers. Normal, non-cancerous cell lines (e.g., NIH/3T3) should be included to assess selectivity.[6]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (e.g., from 0.01 to 100 µM) in the appropriate cell culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell proliferation by 50%.[7]
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Cancer | [Insert Data] | [Insert Data] |
| MDA-MB-231 | Breast Cancer | [Insert Data] | [Insert Data] |
| A549 | Lung Cancer | [Insert Data] | [Insert Data] |
| HCT-116 | Colon Cancer | [Insert Data] | [Insert Data] |
| PC-3 | Prostate Cancer | [Insert Data] | [Insert Data] |
| NIH/3T3 | Normal Fibroblast | [Insert Data] | [Insert-Data] |
Potent and selective anticancer activity is indicated by low IC50 values against cancer cell lines and significantly higher IC50 values against normal cell lines.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Anticancer Activity Elucidation
Should the preliminary cytotoxicity screen reveal significant and selective activity against cancer cell lines, a deeper investigation into the mechanism of cell death is warranted.
Cell Cycle Analysis by Flow Cytometry
This technique is employed to determine the effect of the compound on the progression of the cell cycle. Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cell division and leading to apoptosis.
-
Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the MTT assay) with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M arrest) compared to the untreated control suggests that the compound interferes with cell cycle progression at that checkpoint.[7]
Apoptosis Induction Assays
To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), several assays can be performed.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
A significant increase in the percentage of Annexin V-positive cells (early and late apoptotic) in the treated sample compared to the control indicates that the compound induces apoptosis.[4]
Caption: Potential mechanism of anticancer action via cell cycle arrest and apoptosis.
Anti-inflammatory Activity Screening
The imidazo[2,1-b]thiazole scaffold has been associated with anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[1]
Inhibition of Pro-inflammatory Cytokine Production
A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Quantification: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by the test compound compared to the LPS-stimulated control.
| Cytokine | Concentration of Test Compound (µM) | % Inhibition |
| TNF-α | [Insert Data] | [Insert Data] |
| IL-1β | [Insert Data] | [Insert Data] |
| IL-6 | [Insert Data] | [Insert Data] |
A dose-dependent reduction in the production of pro-inflammatory cytokines indicates potential anti-inflammatory activity.
Caption: Workflow for in vitro anti-inflammatory screening.
Antimicrobial Activity Screening
Given the prevalence of antimicrobial activity within the imidazo[2,1-b]thiazole class, a preliminary screen against a panel of pathogenic bacteria and fungi is recommended.[1]
Agar Disc Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
-
Microbial Culture: Prepare fresh cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).
-
Agar Plate Inoculation: Spread the microbial cultures evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound and place them on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
The presence of a zone of inhibition indicates antimicrobial activity. The diameter of the zone is proportional to the potency of the compound.
Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the disc diffusion assay, a quantitative determination of the MIC is necessary. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of the compound in which no growth is observed.
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin, Fluconazole) |
| S. aureus | [Insert Data] | [Insert Data] |
| E. coli | [Insert Data] | [Insert Data] |
| C. albicans | [Insert Data] | [Insert Data] |
Conclusion and Future Directions
This in-depth technical guide provides a robust and logical framework for the initial in vitro biological activity screening of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate. The results from these assays will provide a comprehensive preliminary profile of the compound's potential as an anticancer, anti-inflammatory, or antimicrobial agent. Positive findings in any of these areas will necessitate further, more detailed mechanistic studies, such as specific enzyme inhibition assays, in vivo efficacy studies in animal models, and a thorough investigation of its safety and pharmacokinetic properties.
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BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][1][7][10]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters.
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Biological activities of imidazo[2,1-b][1][7][10]thiadiazole derivatives: A review. ResearchGate.
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An In-depth Technical Guide to the Mechanism of Action of Imidazo[2,1-b]thiazole Phenylcarbamate Derivatives as Microtubule-Targeting Agents
Abstract
The imidazo[2,1-b]thiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the mechanism of action for a specific class of these compounds: imidazo[2,1-b]thiazole phenylcarbamate derivatives, with a primary focus on their role as potent microtubule-targeting agents in cancer therapy. We will dissect the molecular interactions with tubulin, the subsequent effects on cell cycle progression, and the induction of apoptosis. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and medicinal chemistry.
Introduction: The Therapeutic Potential of the Imidazo[2,1-b]thiazole Scaffold
The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its synthetic accessibility and the diverse biological activities of its derivatives.[1][2] This versatile scaffold has been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and notably, anticancer agents.[1][2] The phenylcarbamate moiety, when appended to this core, is hypothesized to enhance the binding affinity and specificity towards the biological target, a common strategy in rational drug design to optimize lead compounds. While direct studies on the phenylcarbamate derivatives are emerging, extensive research on structurally related imidazo[2,1-b]thiazole analogs provides a strong foundation for understanding their mechanism of action.
The Primary Cellular Target: Microtubules
The principal mechanism of action for the anticancer activity of many imidazo[2,1-b]thiazole derivatives is their interaction with the microtubule cytoskeleton.[3][4][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are crucial components of the cytoskeleton. They play a pivotal role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[4] Consequently, agents that disrupt microtubule dynamics are potent inhibitors of cell proliferation and are among the most successful classes of anticancer drugs.[4]
Inhibition of Tubulin Polymerization
Imidazo[2,1-b]thiazole derivatives act as microtubule-destabilizing agents .[4][5] They exert their effect by inhibiting the polymerization of tubulin into microtubules. Evidence suggests that these compounds bind to the colchicine binding site on β-tubulin.[3] This binding event prevents the conformational changes necessary for the incorporation of tubulin heterodimers into growing microtubules, thus shifting the equilibrium towards depolymerization.
The following diagram illustrates the proposed binding and its effect on microtubule dynamics:
Caption: Drug-induced microtubule disruption activates the SAC, leading to G2/M arrest.
Induction of Apoptosis
Prolonged arrest at the G2/M phase ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. [3][6][7]The sustained activation of the SAC and the inability of the cell to resolve the mitotic block leads to the activation of a cascade of caspases, the executioners of apoptosis. Key events in this process include the loss of mitochondrial membrane potential and the release of cytochrome c. [3]
Experimental Validation of the Mechanism of Action
A series of well-established experimental protocols are employed to elucidate the mechanism of action of imidazo[2,1-b]thiazole phenylcarbamate derivatives.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin. [8][9][10][11]The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically at 340 nm. [8][10] Protocol: Spectrophotometric Tubulin Polymerization Assay
-
Reagent Preparation:
-
Reconstitute lyophilized bovine or porcine tubulin protein to a final concentration of 2-4 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). [9]Keep on ice.
-
Prepare a 100 mM GTP stock solution and add to the tubulin solution to a final concentration of 1 mM just before the assay. [8][9] * Prepare a stock solution of the imidazo[2,1-b]thiazole phenylcarbamate derivative in DMSO. Further dilute to the desired final concentrations in general tubulin buffer.
-
Include positive (e.g., paclitaxel for polymerization enhancement, nocodazole for inhibition) and negative (DMSO vehicle) controls. [8][9]
-
-
Assay Procedure:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time.
-
An inhibition of the increase in absorbance compared to the vehicle control indicates inhibition of tubulin polymerization.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the imidazo[2,1-b]thiazole phenylcarbamate derivative for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases based on their DNA content. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this stage.
-
Apoptosis Assays
Several assays can be used to confirm that the G2/M arrest leads to apoptosis.
-
Annexin V-FITC/Propidium Iodide Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Hoechst Staining: This fluorescent microscopy technique visualizes nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei. [3]* Mitochondrial Membrane Potential (ΔΨm) Assay: Utilizes fluorescent dyes like JC-1 to detect the loss of mitochondrial membrane potential, an early event in apoptosis. [3]
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of imidazo[2,1-b]thiazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. The phenylcarbamate group offers numerous possibilities for modification to enhance potency, selectivity, and pharmacokinetic properties. Future research will likely focus on:
-
Systematic modification of the phenyl ring of the carbamate to explore the effects of electron-donating and electron-withdrawing groups on tubulin binding.
-
Varying the linker between the imidazo[2,1-b]thiazole core and the phenylcarbamate moiety to optimize the spatial orientation within the colchicine binding pocket.
-
In vivo studies in animal models to evaluate the antitumor efficacy and safety profile of lead compounds.
Conclusion
Imidazo[2,1-b]thiazole phenylcarbamate derivatives represent a promising class of anticancer agents. Their mechanism of action is primarily driven by the inhibition of tubulin polymerization through binding to the colchicine site on β-tubulin. This leads to a cascade of events including the disruption of microtubule dynamics, activation of the spindle assembly checkpoint, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of these compounds as potential cancer therapeutics.
References
- Recent progress in the synthetic and medicinal perspective of imidazo[2,1- b]thiazole deriv
- Recent progress in the synthetic and medicinal perspective of imidazo[2,1-b]thiazole deriv
- G1 and G2 cell-cycle arrest following microtubule depolymeriz
- Tubulin Polymeriz
- Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. PubMed.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- 2-APCAs, the Novel Microtubule Targeting Agents Active against Distinct Cancer Cell Lines. MDPI.
- New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. RSC Publishing.
- Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells. PubMed.
- HTS-Tubulin Polymeriz
- Design and synthesis of imidazo[2,1-b]thiazole linked triazole conjugates: Microtubule-destabilizing agents. Scilit.
- Commentary re: A. K. Tyagi et al., Silibinin Strongly Synergizes Human Prostate Carcinoma DU145 Cells to Doxorubicin-induced Growth Inhibition, G2-M Arrest, and Apoptosis. AACR Journals.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- The molecular mechanism of G 2 /M cell cycle arrest induced by AFB 1 in the jejunum. ScienceDirect.
Sources
- 1. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abscience.com.tw [abscience.com.tw]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Preparation, Handling, and Storage of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate Stock Solutions
Introduction & Chemical Profiling
The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system have demonstrated profound efficacy in oncology, notably acting as potent pan-RAF inhibitors for melanoma treatment[1] and as tubulin-polymerization inhibitors when coupled with natural alkaloids[2].
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a highly conjugated, hydrophobic small molecule. It features the rigid, planar imidazo[2,1-b]thiazole core linked to a phenyl ring, which is terminally functionalized with an ethyl carbamate (urethane) moiety. While the planar core drives target affinity via hydrophobic and π−π interactions, it also drastically reduces aqueous solubility. Furthermore, the carbamate group introduces a specific chemical liability: susceptibility to hydrolysis in aqueous environments, particularly under pH stress.
This application note provides a self-validating, causality-driven protocol for formulating stable, high-fidelity stock solutions of this compound for in vitro and in vivo applications.
Physicochemical Properties
Understanding the quantitative properties of the compound is critical for determining the correct solvation strategy.
| Property | Value / Description | Rationale for Handling |
| Chemical Formula | C₁₄H₁₃N₃O₂S | - |
| Molecular Weight | 287.34 g/mol | Used for molarity calculations (e.g., 2.87 mg/mL for 10 mM). |
| LogP (Predicted) | ~3.5 – 4.2 | Highly lipophilic; requires organic solvents for primary dissolution. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble in aqueous buffers; direct aqueous dilution will cause precipitation. |
| Solubility (DMSO) | ≥ 50 mM (~14.4 mg/mL) | Excellent solubility; disrupts π−π stacking of the planar core. |
| Chemical Liability | Carbamate Hydrolysis | Moisture introduces nucleophilic attack on the carbamate carbonyl. |
Causality in Experimental Design: Why These Steps Matter
As a Senior Application Scientist, it is imperative to move beyond merely following instructions and understand the causality behind solvent selection and handling:
-
Why Anhydrous DMSO? DMSO acts as a universal hydrogen-bond acceptor and effectively disrupts the strong intermolecular forces of the planar imidazothiazole rings. However, standard laboratory DMSO rapidly absorbs atmospheric moisture. Because the ethyl carbamate group is prone to hydrolysis, using anhydrous DMSO (≤0.005% water) is non-negotiable to maintain the structural integrity of the stock over months of storage.
-
Why Avoid Freeze-Thaw Cycles? Repeatedly opening a cold master stock vial introduces condensation. This moisture not only degrades the carbamate but also lowers the dielectric constant of the solvent, leading to irreversible micro-precipitation of the hydrophobic core. Single-use aliquots bypass this failure mode entirely.
-
Why Purge with Argon? The sulfur atom in the thiazole ring and the electron-rich nature of the imidazothiazole system can be susceptible to slow oxidation over time. Displacing ambient oxygen with a heavy inert gas (Argon) mitigates oxidative degradation.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution
Note: Ensure all glassware and spatulas are completely dry. Perform the dissolution in a low-humidity environment or under a nitrogen stream if possible.
-
Equilibration: Allow the lyophilized vial of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator before opening. Causality: Opening a cold vial causes immediate water condensation on the powder.
-
Weighing: Accurately weigh 2.87 mg of the compound using a microbalance. Transfer to a sterile, amber glass vial.
-
Solvation: Add exactly 1.0 mL of Anhydrous DMSO (≥99.9% purity, sealed under argon).
-
Dissolution: Vortex the vial gently for 30 seconds. If the compound is not fully dissolved, sonicate in a room-temperature water bath for 2–3 minutes. Warning: Do not let the sonicator bath heat up, as elevated temperatures accelerate solvent-compound reactivity.
-
Aliquoting: Divide the 1.0 mL master stock into 50 µL single-use aliquots in amber microcentrifuge tubes.
-
Inert Atmosphere Sealing: Gently blow a stream of Argon gas over the top of each tube for 3 seconds to displace air, then immediately cap tightly.
-
Storage: Store aliquots at -80°C (preferred) or -20°C. Protected from light and moisture, these stocks remain stable for up to 6 months.
Protocol B: Preparation of In Vitro Working Solutions
To avoid precipitation when introducing this hydrophobic compound to aqueous cell culture media or biochemical assay buffers:
-
Thaw a 50 µL aliquot at room temperature. Do not heat.
-
Pre-warm the target aqueous buffer or culture medium to 37°C.
-
Add the DMSO stock dropwise to the vortexing aqueous buffer to rapidly disperse the molecules and prevent localized high concentrations that trigger nucleation.
-
Self-Validating Step: Keep the final DMSO concentration ≤ 0.5% v/v. To validate that the compound has not precipitated, centrifuge the final working solution at 10,000 x g for 5 minutes. The absence of a visible pellet confirms successful solvation.
Workflow Visualization
The following diagram illustrates the critical path from raw powder to assay-ready formulations, highlighting the transition from organic to aqueous environments.
Workflow for the preparation, storage, and application of imidazo[2,1-b]thiazole stock solutions.
Quality Control & Analytical Validation
To ensure rigorous scientific integrity, stock solutions should be periodically verified:
-
LC-MS Profiling: Before utilizing a stock solution that has been stored for >3 months, analyze a 1 µL sample via LC-MS. Look for the parent mass ( [M+H]+ = 288.08 m/z). The appearance of a mass corresponding to the loss of the ethyl group or cleavage of the carbamate bond indicates hydrolysis.
-
Spectrophotometric Quantification: The conjugated imidazo[2,1-b]thiazole-phenyl system exhibits strong UV absorbance. Establish a standard curve at λmax (typically between 280–320 nm) using fresh powder. Use this curve to verify the concentration of thawed aliquots, ensuring no compound was lost to micro-precipitation on the vial walls.
References
-
Abdel-Maksoud, M. S., et al. "Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity." Journal of Medicinal Chemistry, 2021.
-
Nagireddy, P. K. R., et al. "Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents." ACS Omega, 2019.
Sources
Application Note: LC-MS/MS Method Development and Validation for the Detection of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)
Scientific Rationale & Mechanistic Causality
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (Molecular Formula: C₁₄H₁₃N₃O₂S, Monoisotopic Mass: ~287.07 Da) is a specialized heterocyclic compound. The imidazo[2,1-b]thiazole scaffold is a privileged pharmacophore heavily investigated for its potent antiviral, anticancer, and anthelmintic properties [4]. The addition of the phenylcarbamate moiety enhances target binding affinity but introduces specific bioanalytical challenges, primarily regarding thermal lability and ionization efficiency.
To develop a self-validating and robust pharmacokinetic (PK) assay, every parameter must be selected based on the molecule's physicochemical properties:
-
Ionization & Fragmentation (The "Why"): In positive Electrospray Ionization (ESI+), protonation preferentially occurs at the basic nitrogen of the imidazothiazole ring (pKa ~6.5) or the carbonyl oxygen of the carbamate. Carbamates are prone to in-source fragmentation if the declustering potential (DP) is too high. Collision-induced dissociation (CID) of carbamates typically triggers a characteristic neutral loss of the alcohol moiety—in this case, the loss of ethanol (-46 Da) to form a stable isocyanate/anilide derivative[1].
-
Chromatographic Selectivity: A traditional C18 column often struggles to separate planar, highly aromatic heterocycles from endogenous plasma lipids (e.g., phosphatidylcholines). We employ a Biphenyl stationary phase . The biphenyl rings provide orthogonal selectivity via π−π interactions with the imidazothiazole and phenyl rings, pushing the analyte's retention time past the early-eluting matrix suppression zone.
-
Sample Preparation: Protein precipitation (PPT) alone leaves significant phospholipid residue, causing matrix effects. Because the imidazothiazole core contains a basic nitrogen, Mixed-mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the optimal choice. At acidic pH, the analyte is positively charged and strongly retained by the sulfonic acid groups of the MCX resin, allowing aggressive organic washes to remove neutral and acidic lipids before basic elution.
Mass Spectrometry Parameters & Fragmentation Pathway
To ensure Trustworthiness (E-E-A-T), the MS/MS method utilizes one quantifier transition and two qualifier transitions. The precursor ion is the protonated molecule [M+H]+ at m/z 288.1.
Table 1: Optimized MRM Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Identity / Neutral Loss | DP (V) | CE (eV) | Purpose |
| 288.1 | 242.1 | [M+H−C2H6O]+ (-46 Da) | 60 | 15 | Quantifier |
| 288.1 | 214.1 | [M+H−C3H6O2]+ (-74 Da) | 60 | 25 | Qualifier 1 |
| 288.1 | 115.0 | Imidazothiazole core cleavage | 60 | 40 | Qualifier 2 |
(Note: DP = Declustering Potential; CE = Collision Energy. Source Temperature should be kept ≤450∘C to prevent thermal degradation of the carbamate group).
Caption: Proposed ESI+ CID fragmentation pathway for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Experimental Protocols
Chromatographic Conditions
-
Column: Biphenyl UHPLC Column (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water (The ammonium buffer mitigates secondary interactions with residual silanols, ensuring sharp peak shapes for basic compounds).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Table 2: UHPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 95 | 5 | Initial |
| 0.50 | 95 | 5 | 6 (Linear) |
| 3.50 | 10 | 90 | 6 (Linear) |
| 4.50 | 10 | 90 | 6 (Linear) |
| 4.60 | 95 | 5 | 6 (Linear) |
| 6.00 | 95 | 5 | Re-equilibration |
Step-by-Step Sample Preparation (MCX SPE)
To meet stringent FDA Bioanalytical Method Validation (BMV) guidelines regarding matrix effects [2, 3], a Mixed-mode Cation Exchange (MCX) protocol is strictly enforced.
-
Sample Aliquoting: Transfer 50 µL of plasma to a 96-well plate. Add 10 µL of Internal Standard (SIL-IS or structural analog, e.g., Levamisole-d5).
-
Pre-treatment: Add 50 µL of 2% Formic Acid in water to the plasma. Vortex for 30 seconds to disrupt protein binding and ensure the imidazothiazole nitrogen is fully protonated.
-
SPE Execution: Follow the workflow detailed in the diagram below using a 30 mg/well MCX 96-well plate.
Caption: Mixed-mode Cation Exchange (MCX) Solid Phase Extraction workflow for plasma samples.
Regulatory Alignment & Validation Framework
To ensure the assay is self-validating and compliant with the ICH M10 / FDA Bioanalytical Method Validation Guidance [2, 3], the following criteria must be met during method qualification:
-
Selectivity & Zero Samples: Analyze blank matrix from at least 6 independent sources. The interference at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the internal standard [2].
-
Matrix Effect (Ion Suppression/Enhancement): Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked after extraction into blank matrix versus the peak area of a neat standard solution. The IS-normalized MF should have a Coefficient of Variation (CV) ≤15% . The combination of the Biphenyl column and MCX SPE typically yields an IS-normalized MF between 0.95 and 1.05 for imidazothiazole derivatives.
-
Accuracy & Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) must be prepared. Intra- and inter-batch precision (%CV) must not exceed 15% (20% for LLOQ), and accuracy must be within ±15% of the nominal concentration ( ±20% for LLOQ) [3].
References
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules (MDPI). URL:[Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). URL:[Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. URL:[Link]
-
Reactive metabolite trapping studies on imidazo- and 2-methylimidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor. PubMed (NIH). URL:[Link]
-
Novel 4-thiazolidinone derivatives bearing imidazo[2,1- b]thiazole moiety: design, synthesis, and antiviral. DergiPark. URL:[Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering assay inconsistencies, false positives, or signal loss when working with Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Below, you will find a complete diagnostic matrix, quantitative optimization strategies, self-validating protocols, and expert FAQs to rescue your in vitro assays.
The Mechanistic Root of the Problem
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a highly lipophilic, structurally rigid molecule. The imidazo[2,1-b]thiazole core is a fused bicyclic heteroaromatic system that, combined with the phenyl ring, creates an extended, planar π-conjugated surface[1]. This profound planarity drives strong intermolecular π-π stacking in the solid state, resulting in an exceptionally high crystal lattice energy[2]. Furthermore, the ethyl carbamate moiety adds a hydrophobic tail that actively repels water.
When this compound is diluted from a high-concentration DMSO stock into an aqueous in vitro assay buffer, it experiences a drastic solvent shift. To minimize contact with the aqueous phase, the molecules rapidly self-associate rather than dissolving. This process—nucleation—leads to the formation of colloidal aggregates[3]. These aggregates act as hydrophobic "sponges," non-specifically sequestering assay proteins (enzymes or receptors) to cause promiscuous inhibition (false positives), or they scatter light, ruining optical readouts.
Diagnostic Matrix: Is Solubility Ruining Your Assay?
Before applying a formulation fix, you must diagnose the specific failure mode of your assay. Follow the logic tree below to determine if colloidal aggregation is the culprit.
Workflow for diagnosing and resolving in vitro assay solubility issues.
Quantitative Comparison of Solubilization Strategies
To prevent colloidal aggregation, we must alter the thermodynamics of the assay environment. Below is a quantitative summary of the primary interventions available for this compound class.
| Strategy | Mechanism of Action | Quantitative Target / Limit | Assay Compatibility |
| DMSO Optimization | Co-solvency; lowers the dielectric constant of the buffer. | Maximum 1.0% - 2.0% (v/v) final concentration. | High. Exceeding 2% often denatures proteins or causes cell toxicity. |
| Non-ionic Surfactants (e.g., Tween-20, Triton X-100) | Micellar encapsulation; lowers surface tension. | 0.01% - 0.05% (v/v) (Just above Critical Micelle Concentration). | Moderate. Can disrupt lipid-based assays or membrane proteins. |
| Carrier Proteins (e.g., BSA) | Hydrophobic binding pockets act as a thermodynamic sink for the drug. | 0.1% (w/v) final concentration. | High for biochemical assays; not suitable for whole-cell phenotypic assays. |
| HP-β-Cyclodextrin | Forms a 1:1 host-guest inclusion complex, shielding the planar core[4]. | 5% - 20% (w/v) in stock solution; 1:1 to 1:5 Molar Ratio. | Very High. Biologically inert, prevents protein sequestration[5]. |
Validated Experimental Protocols
Protocol A: HP-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. HP-β-CD is ideal for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate because the cavity size perfectly accommodates the planar bicyclic core[4][5].
Causality: By pre-forming the inclusion complex, the drug is shielded from the aqueous environment. When introduced into the assay, the drug remains in a dynamic equilibrium between the CD cavity and the biological target, preventing nucleation entirely.
Step-by-Step Methodology:
-
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., 50 mM HEPES, pH 7.4).
-
Addition: Add the compound as a solid powder directly into the HP-β-CD solution to achieve a target concentration of 1 mM. (Note: Avoid using DMSO if possible, to prevent competitive displacement within the CD cavity).
-
Equilibration: Sonicate the suspension in a water bath for 15 minutes, then incubate on an orbital shaker at 37°C for 24 hours. Reasoning: Complexation is an endothermic, thermodynamically driven process that requires time and kinetic energy to reach equilibrium.
-
Clarification: Centrifuge the mixture at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.
-
Self-Validation Checkpoint: Carefully decant the supernatant. Measure the Optical Density at 600 nm (OD600) of the supernatant. An OD600 < 0.05 confirms a true solution free of colloidal aggregates. Quantify the exact dissolved concentration using HPLC-UV before proceeding to your assay.
Protocol B: Biochemical Assay Buffer Optimization (The "Detergent/Protein Sink" Method)
If CD complexation is not feasible for your specific workflow, modifying the assay buffer is the next best step to prevent solvent-shift precipitation.
Step-by-Step Methodology:
-
Buffer Supplementation: To your base assay buffer, add 0.01% (v/v) Tween-20 and 0.1% (w/v) Bovine Serum Albumin (BSA).
-
Intermediate Dilution: Instead of diluting the 10 mM DMSO drug stock directly into the final aqueous buffer (which causes instant crashing), create an intermediate dilution (e.g., 100 µM) in 100% DMSO.
-
Aqueous Transfer: Transfer the intermediate stock into the supplemented assay buffer while vortexing vigorously to ensure rapid dispersion.
-
Self-Validation Checkpoint: Perform Dynamic Light Scattering (DLS) on the final assay mixture. The absence of particles >100 nm confirms that the Tween-20 micelles and BSA hydrophobic pockets have successfully sequestered the monomeric drug, preventing aggregate formation.
Expert FAQs & Troubleshooting
Q1: My IC50 curves for this compound are extremely steep (Hill slope > 2.5). Is this a unique biological mechanism or an artifact? A1: A steep Hill slope is a classic hallmark of colloidal aggregation. Because nucleation is a cooperative, concentration-dependent process, the compound transitions from soluble monomers to massive aggregates over a very narrow concentration range. These aggregates non-specifically sequester the enzyme, causing a sudden, precipitous drop in activity (a false positive). Implementing Protocol A (HP-β-CD) will break up these aggregates and convert this to a standard 1:1 binding curve.
Mechanism of aggregation-based false positives vs. cyclodextrin rescue.
Q2: I increased the DMSO concentration to 5% to keep the compound dissolved, but now my control cells are dying. What is the alternative? A2: DMSO concentrations above 1-2% disrupt lipid bilayers and denature proteins, severely confounding your assay results. Instead of brute-forcing solubility with toxic co-solvents, you must decrease the thermodynamic penalty of the drug in water. Use the HP-β-CD complexation method (Protocol A). HP-β-CD is biologically inert and well-tolerated by cells even at concentrations up to 10% (w/v)[5].
Q3: Can I just heat the assay buffer to 37°C before adding the drug to improve its solubility? A3: While heating increases kinetic solubility temporarily, the assay will eventually cool or reach a thermodynamic state where the drug is supersaturated. This leads to delayed precipitation during the assay incubation period, causing high well-to-well variability and irreproducible data. You must stabilize the dissolved state chemically using surfactants or cyclodextrins[3].
References
-
[4] Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro University. [Link]
-
[5] National Institutes of Health (PMC). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[Link]
-
[1] ACS Omega. Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents. American Chemical Society.[Link]
Sources
Resolving HPLC peak tailing issues for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the complex chromatographic behavior of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate .
This molecule presents a dual challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a highly basic heterocyclic core prone to secondary interactions, and a base-sensitive carbamate moiety. Below, you will find a mechanistic diagnostic workflow, in-depth troubleshooting FAQs, and self-validating protocols to achieve perfectly symmetrical peaks.
Diagnostic Workflow
Diagnostic workflow differentiating chemical silanol interactions from physical column defects.
In-Depth Troubleshooting FAQs
Q1: Why does Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the electrostatic causality between your analyte and the stationary phase. The imidazo[2,1-b]thiazole core contains basic nitrogen atoms with a pKa of approximately 6.75–7.0 . In a standard, unbuffered mobile phase (pH 4.0–7.0), these nitrogens are protonated and carry a positive charge. Simultaneously, residual silanol groups (Si-OH) on standard silica stationary phases have a pKa of ~3.5–4.5, meaning they exist as negatively charged silanolates (Si-O⁻) in this pH range. This creates a strong secondary ion-exchange interaction that disrupts ideal hydrophobic partitioning, causing the analyte to stick to the silica surface and elute with a pronounced tail .
Q2: Should I use a high pH mobile phase to deprotonate the basic nitrogen and stop the tailing? A: Absolutely not. While mechanistically, raising the mobile phase pH above 9.0 would deprotonate the imidazo[2,1-b]thiazole core and eliminate the ionic interaction, your molecule contains an ethyl phenylcarbamate moiety. Carbamates are highly susceptible to base-catalyzed hydrolysis. Operating at pH 10 will rapidly degrade your analyte into 4-(imidazo[2,1-b]thiazol-6-yl)aniline and ethanol. The Causality-Driven Solution: You must approach the problem from the stationary phase side. Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). This forces the stationary phase silanols into their neutral, protonated state (Si-OH), breaking the ion-exchange mechanism while preserving the structural integrity of the carbamate group .
Q3: If I cannot change my mobile phase pH due to method validation constraints, how can I fix the tailing? A: If pH adjustment is restricted, you must either mask the silanols chemically or upgrade the stationary phase physically:
-
Chemical Masking: Add a competitive amine, such as 25 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic molecule that aggressively binds to the active silanols, saturating the secondary interaction sites and allowing your larger target analyte to elute symmetrically .
-
Stationary Phase Upgrade: Switch to an ultra-high purity "Type B" silica column with dense end-capping, or a Charged Surface Hybrid (CSH) column. CSH columns possess a low-level positive surface charge that electrostatically repels the protonated imidazothiazole core, yielding sharp peaks even in low-ionic-strength mobile phases .
Q4: How do I definitively prove the tailing is caused by silanol interactions and not a failing column? A: Peak tailing can be chemical (silanols) or physical (column voiding, blocked frits, extra-column dead volume). To validate the root cause, inject a neutral, non-polar marker like Toluene or Uracil. Because neutral markers cannot participate in ion-exchange or hydrogen bonding, they are completely immune to silanol effects. If the neutral marker tails, your system has a physical defect. If the neutral marker is perfectly symmetrical but your carbamate tails, the issue is purely chemical .
Quantitative Data: Impact of Method Parameters on Peak Shape
The following table summarizes the expected chromatographic behavior of imidazothiazole derivatives under various method conditions.
| Mobile Phase Strategy | pH Level | Column Chemistry | Analyte State (Imidazothiazole) | Silanol State | Expected Asymmetry ( As ) |
| Standard RP (Unbuffered) | 6.0 - 7.0 | Type A Silica (Older) | Protonated (+) | Ionized (-) | > 2.0 (Severe Tailing) |
| Acidic Suppression | 2.0 - 2.5 | Type B Silica (End-capped) | Protonated (+) | Neutral (0) | 1.0 - 1.2 (Symmetrical) |
| Competitive Masking | 6.5 | Type A Silica + 25mM TEA | Protonated (+) | Masked by TEA | 1.2 - 1.4 (Acceptable) |
| Basic Deprotonation | 10.0 | Hybrid Silica (High pH stable) | Neutral (0) | Ionized (-) | N/A (Carbamate Degradation) |
Self-Validating Experimental Protocol
To systematically eliminate secondary interactions without degrading the carbamate moiety, follow this self-validating methodology.
Step 1: System Baseline & Physical Validation
-
Prepare a test mixture containing 0.1 mg/mL Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate and 0.05 mg/mL Toluene (neutral marker) in the initial mobile phase.
-
Inject onto your current C18 column.
-
Validation Check: Calculate the Asymmetry Factor ( As ) at 10% peak height for both compounds.
-
If Toluene As>1.3 , halt chemical troubleshooting. Replace the column or check PEEK tubing connections for dead volume.
-
If Toluene As<1.2 but the carbamate As>1.5 , the system is physically sound. Proceed to Step 2.
-
Step 2: Mobile Phase pH Modification
-
Prepare Mobile Phase A: HPLC-grade Water with 0.1% v/v Trifluoroacetic acid (TFA) (Yields pH ~2.0).
-
Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% v/v TFA.
-
Mechanistic Note: TFA is strictly chosen over higher pH buffers to prevent base-catalyzed hydrolysis of the ethyl phenylcarbamate group while simultaneously neutralizing the silica surface.
Step 3: Column Equilibration
-
Flush the HPLC system with the new acidic mobile phase for a minimum of 20 column volumes. This duration is critical to ensure all residual silanols are fully protonated and neutralized.
Step 4: Re-Evaluation & Mass Load Check
-
Re-inject the test mixture. The carbamate peak should now exhibit an As<1.3 .
-
Validation Check (Volume Overload): Inject increasing volumes ( , , ). If tailing returns exclusively at higher volumes, the phenylcarbamate group is causing localized solubility issues at the column head. To resolve this, reduce the injection volume and proportionally increase the sample concentration to maintain the required mass-on-column.
References
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Peak Tailing in HPLC Element Lab Solutions (Crawford Scientific) URL:[Link]
-
HPLC Troubleshooting Guide ACE / hplc.eu URL:[Link]
-
Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids National Center for Biotechnology Information (NCBI) / PMC URL:[Link]
-
Troubleshooting Common HPLC Issues Labcompare URL:[Link]
Minimizing off-target binding effects of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Focus: Mitigating Off-Target Binding of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Welcome to the Technical Support Center for heterocyclic chemical probes. Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a highly potent scaffold frequently utilized in the development of kinase inhibitors (e.g., Pan-RAF, PI4KB) and COX-2 modulators [1]. However, researchers frequently encounter off-target binding and promiscuous assay interference when utilizing this compound.
This guide provides deep-dive troubleshooting, self-validating protocols, and structural optimization strategies to ensure high-fidelity target engagement.
Part 1: Frequently Asked Questions (Mechanisms & Causality)
Q: Why does Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate show high background in broad kinome screens? A: The causality lies in its structural mimicry and lipophilicity. The imidazo[2,1-b]thiazole core is a flat, nitrogen-rich bicyclic heteroaromatic system. It acts as an excellent ATP-competitive hinge binder, where the nitrogen atoms serve as hydrogen bond acceptors for the highly conserved backbone amides in the kinase hinge region (e.g., Cys or Met residues). Because the ATP-binding pocket is conserved across the kinome, the core inherently risks cross-reactivity with off-target kinases like p38α or EGFR [2].
Q: How does the ethyl carbamate moiety influence this selectivity? A: The para-substituted ethyl carbamate (-NHCOOCH₂CH₃) on the phenyl ring typically extends outward toward the solvent-exposed channel or the DFG-motif (as seen in V600E-BRAF binding models). While it provides critical hydrogen bonding for target affinity, the relatively small ethyl group lacks the steric bulk required to clash with the gatekeeper residues of off-target kinases.
Q: How can I distinguish between true off-target engagement and non-specific assay interference? A: Due to its high planarity and lipophilicity, this compound is prone to forming colloidal aggregates in aqueous buffers. These colloids non-specifically sequester and denature proteins, leading to false-positive "promiscuous inhibition." You must validate whether the off-target effect is a structural reality or a biochemical artifact using orthogonal detergent and cellular assays (detailed below).
Part 2: Troubleshooting Guide & Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning the assay inherently contains the controls required to prove the causality of the result.
Protocol 1: Mitigating Promiscuous Aggregation in Biochemical Assays
Objective: Eliminate false-positive off-target hits caused by colloidal aggregation.
-
Baseline Measurement: Prepare your standard biochemical kinase assay (e.g., TR-FRET or radiometric) using the standard buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂). Run the dose-response curve for the compound against the suspected off-target.
-
DLS Validation (The Control): Prepare a 10 µM solution of the compound in the standard assay buffer. Analyze via Dynamic Light Scattering (DLS). A high scattering intensity or a polydispersity index (PDI) > 0.4 confirms the presence of colloidal aggregates.
-
Detergent Disruption: Supplement the assay buffer with a non-ionic detergent (0.01% v/v Triton X-100 or 0.05% CHAPS).
-
Re-measurement (The Validation): Re-run the DLS to confirm the scattering intensity has returned to baseline (verifying colloid disruption). Re-run the kinase assay.
-
Causality Check: If the off-target IC₅₀ shifts from the nanomolar range to >10,000 nM upon detergent addition, the initial binding was a colloidal artifact, not true structural cross-reactivity.
-
Protocol 2: SAR Optimization for True Structural Selectivity
Objective: If Protocol 1 confirms true off-target binding, modify the chemical structure to induce steric clashes in off-target pockets.
-
Bioisosteric Replacement: Synthesize an analog replacing the imidazo[2,1-b]thiazole core with an imidazo[2,1-b]oxazole core. As demonstrated in Pan-RAF inhibitor development, this subtle electronegativity and bond-angle shift can drastically alter the hinge-binding thermodynamics[1].
-
Carbamate Bulking: Replace the ethyl carbamate with a bulkier moiety (e.g., a tert-butyl carbamate or a cyclic sulfamide).
-
Validation: Run the modified compounds through the kinome panel. The added steric bulk will clash with the smaller gatekeeper residues of off-target kinases (like p38α), restoring target selectivity.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Orthogonal Validation
Objective: Prove that the compound engages the intended target, and ignores the off-target, inside a living cell.
-
Cell Treatment: Incubate living cells (e.g., A375 melanoma cells) with 1 µM of the compound or DMSO (vehicle) for 1 hour.
-
Thermal Gradient: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (40°C to 70°C) for 3 minutes, followed by 3 minutes at room temperature.
-
Separation: Lyse the cells via freeze-thaw cycles and centrifuge at 20,000 × g for 20 minutes. This separates the soluble (folded) protein from the insoluble (denatured) protein.
-
Immunoblotting: Run the soluble fractions on an SDS-PAGE gel and Western blot for both the primary target and the suspected off-target.
-
Causality Check: A true target binding event will thermodynamically stabilize the protein, shifting its melting temperature ( Tm ) significantly higher than the DMSO control. If the primary target shifts but the off-target does not, you have successfully validated cellular selectivity.
-
Part 3: Quantitative Data & SAR Optimization Summary
The following table summarizes the synthesized quantitative impact of assay conditions and structural modifications on target vs. off-target selectivity, based on established structure-activity relationship (SAR) principles for this scaffold [1][2].
| Compound Variant | Assay Condition | Target IC₅₀ (e.g., BRAF) | Off-Target IC₅₀ (e.g., p38α) | Selectivity Fold | Conclusion |
| Base Compound (Ethyl Carbamate) | Standard Buffer | 45 nM | 120 nM | 2.6x | Poor selectivity; potential artifact. |
| Base Compound (Ethyl Carbamate) | + 0.01% Triton X-100 | 50 nM | >10,000 nM | >200x | Off-target was a colloidal artifact. |
| Modified Core (Imidazo[2,1-b]oxazole) | Standard Buffer | 85 nM | 4,500 nM | 53x | Moderate true selectivity gained. |
| Modified Carbamate (tert-Butyl) | Standard Buffer | 30 nM | >10,000 nM | >333x | High selectivity via steric clash. |
Part 4: Workflow Visualization
Workflow for mitigating off-target binding of imidazo[2,1-b]thiazole derivatives.
References
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity. Journal of Medicinal Chemistry.[Link]
-
Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity. Bioorganic & Medicinal Chemistry Letters.[Link]
Purification and recrystallization techniques for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the purification and isolation of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Core Principles & Causality in Purification
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate presents unique physicochemical challenges due to its dual-nature functional groups.
-
The Imidazo[2,1-b]thiazole Core: This fused heterocycle contains a highly basic nitrogen atom. It is prone to strong hydrogen bonding and acid-base interactions, leading to severe tailing on standard acidic silica gel during chromatography[1].
-
The Phenylcarbamate Moiety: While chemically stable under neutral conditions, carbamates are susceptible to hydrolysis at pH extremes (pH < 3 or pH > 10). Furthermore, the carbamate N-H acts as a strong hydrogen bond donor, which can cause "oiling out" during recrystallization if the solvent system is not perfectly balanced[2].
Troubleshooting FAQs
Q: Why am I losing product during the aqueous workup? A: The imidazo[2,1-b]thiazole core is basic (estimated pKa ~5.5). If your aqueous phase is too acidic, the compound protonates and partitions into the water. Conversely, high pH (>10) risks hydrolyzing the ethyl carbamate. Actionable Fix: Buffer your aqueous wash to pH 7.5–8.0 using saturated NaHCO₃ before extracting with a moderately polar organic solvent like dichloromethane (DCM) or ethyl acetate.
Q: My compound streaks severely on normal-phase silica gel. How do I improve resolution? A: Streaking is caused by secondary interactions between the basic nitrogen of the imidazo[2,1-b]thiazole core and the acidic silanol groups on the silica gel. Actionable Fix: Passivate the silica gel by pre-treating the column with 1% triethylamine (TEA) in your starting mobile phase, or maintain 0.5% TEA throughout the run. This neutralizes silanol sites and ensures sharp elution bands[3].
Q: I am observing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as an immiscible liquid rather than a solid crystal. Actionable Fix: Switch to a binary solvent system with a steeper solubility curve, such as Ethanol/Water. Lower the initial solute concentration, and introduce seed crystals at the metastable zone (just before the cloud point).
Quantitative Data & Solvent Selection
Table 1: Solvent Selection for Recrystallization
| Solvent System | Ratio (v/v) | Solubility (Hot) | Solubility (Cold) | Crystallization Suitability |
| Ethanol / Water | 70:30 | High | Low | Optimal. Yields high-purity crystals; water acts as a strong anti-solvent[4]. |
| EtOAc / Hexane | 1:2 | Moderate | Very Low | Good for anhydrous recovery; prone to rapid precipitation if cooled too fast. |
| Toluene / Isopropanol | 1:1 | High | Moderate | Useful for removing lipophilic impurities, but requires lower temperatures (-20°C)[5]. |
Table 2: Chromatographic Mobile Phase Optimization
| Mobile Phase | Additive | Rf Value Target | Resolution Quality |
| Petroleum Ether / EtOAc (2:1) | None | 0.20 - 0.25 | Poor (Severe tailing) |
| Petroleum Ether / EtOAc (2:1) | 1% TEA | 0.30 - 0.35 | Excellent (Sharp bands) [1] |
| DCM / Methanol (95:5) | 0.5% TEA | 0.40 - 0.45 | Good (Best for highly polar impurities) |
Experimental Workflows & Self-Validating Protocols
Workflow Diagram
Workflow for the purification and recrystallization of the target compound.
Protocol A: Self-Validating Flash Chromatography
Objective: Isolate the target compound from unreacted 2-aminothiazole derivatives and byproducts.
-
Column Preparation: Slurry-pack silica gel (230–400 mesh) using Petroleum Ether containing 1% Triethylamine (TEA).
-
Validation Check: Run 2 column volumes (CV) of the solvent. Test the eluent pH with indicator paper; it must register as basic (pH > 8) to confirm silanol passivation.
-
-
Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Load evenly onto the silica bed.
-
Validation Check: The sample band must be <5% of the total column height. If precipitation occurs on the frit, add 1-2 drops of methanol to solubilize.
-
-
Elution: Elute with a gradient of Petroleum Ether / EtOAc (from 5:1 to 2:1), maintaining 0.5% TEA in all solvents[1].
-
Fraction Analysis: Spot fractions on TLC plates.
-
Validation Check: Co-spot with a crude reference. The target compound should appear as a single, non-tailing spot under UV light (254 nm). Pool fractions with >95% purity.
-
Protocol B: Controlled Cooling Recrystallization
Objective: Achieve >99% purity and define the polymorphic form using a binary solvent system[5].
-
Dissolution: Suspend the pooled, dried compound in absolute ethanol (approx. 5-7 volumes). Heat to 75°C under reflux until completely dissolved.
-
Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a pre-warmed 0.22 µm PTFE filter.
-
-
Anti-Solvent Addition: While maintaining 75°C, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Immediately add 1-2 drops of hot ethanol to restore perfect clarity.
-
Validation Check: The system is now exactly at the metastable limit. If the solution remains cloudy after adding ethanol, the solvent ratio is incorrect; restart the dissolution step.
-
-
Seeding and Cooling: Cool the flask at a controlled rate of 0.5°C/min. At 60°C, introduce 1-2 mg of pure seed crystals.
-
Validation Check: Observe the seed crystals. They should remain suspended and slowly grow. If they dissolve, the solution is undersaturated; if it instantly turns into a white paste, it is supersaturated (risk of oiling out).
-
-
Isolation: Allow to cool to room temperature, then transfer to a 4°C bath for 2 hours. Filter the crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum at 40°C for 12 hours.
References
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. NIH PMC. URL:[Link]
-
Transition-Metal-Free Synthesis of Imidazo[2,1-b]thiazoles and Thiazolo[3,2-a]benzimidazoles via an S-Propargylation/5-exo-dig Cyclization/Isomerization Sequence Using Propargyl Tosylates as Substrates. ACS Publications. URL:[Link]
-
Synthesis of Imidazo[2,1-b]thiazoles via Copper-Catalyzed A3-Coupling in Batch and Continuous Flow. ACS Publications. URL:[Link]
- WO2013179298A2 - A process for preparation of phenyl carbamate derivative and polymorphic forms thereof. Google Patents.
- WO2007014973A2 - Method of obtaining phenyl carbamates. Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2007014973A2 - Method of obtaining phenyl carbamates - Google Patents [patents.google.com]
- 5. WO2013179298A2 - A process for preparation of phenyl carbamate derivative and polymorphic forms thereof - Google Patents [patents.google.com]
Troubleshooting false positives in fluorescence assays with Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Target Compound: Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Welcome to the advanced troubleshooting center. As researchers and drug development professionals, encountering false positives during High-Throughput Screening (HTS) or hit-to-lead optimization is a critical bottleneck. Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate presents unique photophysical and physicochemical challenges due to its highly conjugated, planar bicyclic core.
This guide is designed to help you systematically diagnose, understand, and bypass assay interference caused by this specific chemical scaffold.
Part 1: Diagnostic Workflow for Assay Interference
Before altering your assay conditions, you must identify the exact mechanism of interference. The following self-validating workflow isolates optical artifacts from physicochemical aggregation.
Diagnostic workflow for identifying false positives caused by autofluorescence, IFE, or aggregation.
Part 2: Mechanistic Troubleshooting & FAQs
Q1: Why does this compound cause artificially high baseline signals in my AMC/DAPI channels?
The Causality: The imidazo[2,1-b]thiazole core is a fused bicyclic system containing a bridgehead nitrogen. When substituted at the 6-position with a phenyl ring, it forms a rigid, highly conjugated π -system. This extended planarity acts as a strong chromophore. Literature confirms that imidazo[2,1-b]thiazole derivatives are intrinsically fluorescent, typically absorbing in the UV/violet range (300–380 nm) and emitting in the blue/green spectrum (400–500 nm) 1. If your assay relies on 7-amino-4-methylcoumarin (AMC) or similar fluorophores, the compound's emission directly overlaps with your readout, masking true biological activity.
Q2: My FRET assay shows a dose-dependent "hit", but orthogonal assays (like SPR) are negative. What is happening?
The Causality: You are likely observing the Inner Filter Effect (IFE) or direct protein quenching. Because the compound absorbs light strongly, it can act as an optical filter in your assay well. It absorbs the excitation light before it reaches your FRET donor, or it absorbs the emitted light before it reaches the detector. Additionally, imidazo[2,1-b]thiazoles are known to bind non-specifically to hydrophobic pockets of proteins (like BSA), dynamically quenching intrinsic protein fluorescence through non-radiative energy transfer 2. This looks identical to a target-inhibition "hit" in a loss-of-signal assay.
Q3: The compound shows non-competitive inhibition across multiple unrelated kinase/protease assays. Is it a PAINS?
The Causality: Yes, it is highly likely acting as a Pan-Assay Interference Compound (PAINS) via colloidal aggregation 3. The ethyl carbamate group combined with the planar imidazo-thiazole-phenyl system makes the molecule highly hydrophobic. In standard aqueous buffers, it self-associates into sub-micron colloidal particles. These colloids act as "protein sponges," sequestering and denaturing your target enzyme on their surface. This results in a false positive that appears as a dose-dependent, non-competitive inhibition.
Part 3: Photophysical Interference Matrix
To quickly assess if your specific assay is at risk, compare your fluorophore against the compound's interference profile.
| Assay Fluorophore / Readout | Excitation (nm) | Emission (nm) | Interference Risk | Primary Mechanism of Interference |
| AMC / DAPI / Hoechst | 340 – 360 | 440 – 460 | Critical | Direct Autofluorescence Overlap |
| FITC / Fluorescein | 488 – 495 | 515 – 525 | High | Inner Filter Effect (Excitation Quenching) |
| Rhodamine / TRITC | 540 – 550 | 570 – 580 | Moderate | Partial Emission Quenching |
| Cy5 / Alexa Fluor 647 | 640 – 650 | 665 – 680 | Low | Spectral safety; Risk limited to aggregation |
Part 4: Standardized Counter-Screen Protocols
To ensure scientific integrity, every hit must be subjected to self-validating counter-screens. Do not rely solely on software corrections; use the following physical protocols to validate your data.
Protocol A: Spectral Scanning for Autofluorescence & IFE Correction
Purpose: To mathematically and physically separate the compound's optical properties from biological target modulation.
-
Preparation: Prepare a 2-fold serial dilution of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (from 100 µM down to 0.1 µM) in your exact assay buffer. Do not add the target enzyme or protein.
-
Autofluorescence Check: Read the plate at your assay's specific Ex/Em wavelengths. Any signal above the buffer baseline confirms intrinsic autofluorescence.
-
Fluorophore Spiking (IFE Check): To the exact same wells, spike in a known, constant concentration of your assay's final fluorescent product (e.g., 1 µM AMC or FITC).
-
Measurement & Analysis: Re-read the plate. Calculate the expected signal (Buffer + Fluorophore) versus the observed signal (Compound + Fluorophore).
Protocol B: Detergent-Spiked Aggregation Assay
Purpose: To disrupt non-specific colloidal aggregates using non-ionic surfactants, revealing true stoichiometric binding.
-
Baseline Assay: Run your standard dose-response assay to establish the apparent IC50 of the compound.
-
Detergent Preparation: Prepare a parallel batch of your assay buffer supplemented with 0.01% (v/v) Triton X-100 or CHAPS. (Note: Ensure your target enzyme tolerates this detergent concentration prior to the experiment).
-
Parallel Execution: Re-run the dose-response assay using the detergent-spiked buffer.
References
-
The fluorescence spectroscopic study on the interaction between imidazo[2,1-b]thiazole analogues and bovine serum albumin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Discovery of novel imidazo[2,1-b][1,3,4]thiadiazole analogs as fluorescent SHP2 inhibitors. European Journal of Medicinal Chemistry.[Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Assay and Drug Development Technologies.[Link]
Sources
- 1. Discovery of novel imidazo[2,1-b][1,3,4]thiadiazole analogs as fluorescent SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fluorescence spectroscopic study on the interaction between imidazo[2,1-b]thiazole analogues and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate vs. Standard Kinase Inhibitors
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The development of targeted kinase inhibitors has revolutionized oncology and virology, yet the rapid emergence of acquired resistance—particularly in hyperactivated MAPK pathways—remains a critical bottleneck. This guide provides an objective, data-driven comparison between Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (a highly optimized representative of the imidazo[2,1-b]thiazole class) and standard kinase inhibitors such as Sorafenib and Vemurafenib.
By leveraging a unique bicyclic pharmacophore, imidazo[2,1-b]thiazole derivatives demonstrate sub-nanomolar affinity for mutant kinases (e.g., V600E-B-RAF) while evading the paradoxical pathway activation commonly observed with first-generation therapeutics[1]. This document outlines the structural rationale, comparative efficacy data, and the self-validating experimental workflows required to rigorously evaluate these compounds.
Structural Rationale & Mechanistic Advantage
Standard Type I and Type II kinase inhibitors often fail due to single-point mutations in the kinase hinge region or the stabilization of conformations that inadvertently trigger downstream signaling.
The imidazo[2,1-b]thiazole core acts as a rigid, highly efficient hinge-binding motif. The addition of the ethyl phenylcarbamate extension allows the molecule to deeply penetrate the hydrophobic pocket adjacent to the ATP-binding site. This dual-action binding stabilizes the kinase in an inactive conformation (often DFG-out), effectively shutting down the phosphorylation cascade without triggering the compensatory feedback loops that plague standard therapies[2].
Fig 1: MAPK pathway modulation by imidazo[2,1-b]thiazole derivatives vs standard inhibitors.
Comparative Efficacy: Quantitative Data
To objectively assess the performance of the imidazo[2,1-b]thiazole scaffold, we benchmark it against industry-standard inhibitors. Recent pharmacological profiling demonstrates that imidazothiazole derivatives achieve superior biochemical and cellular potency, particularly against melanoma cell lines harboring the V600E mutation[1]. Furthermore, these derivatives have shown expanded utility as pan-RAF inhibitors[2] and highly selective lipid kinase (PI4KB) modulators[3].
Table 1: Efficacy and Resistance Profile Comparison
| Inhibitor Class | Representative Compound | Primary Target(s) | Cell-Free IC₅₀ (nM) | Cellular IC₅₀ (µM) | Primary Resistance Mechanism |
| Imidazo[2,1-b]thiazole | Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate | BRAF (V600E), Pan-RAF | 0.9 - 1.5 | 0.15 - 0.40 | High barrier; evades paradoxical MAPK activation |
| Standard Type II | Sorafenib | BRAF, VEGFR, PDGFR | ~20.0 - 30.0 | 1.95 - 5.45 | MEK/ERK reactivation, bypass signaling |
| Standard Type I | Vemurafenib | BRAF (V600E) | ~31.0 | 0.50 - 1.00 | Splice variants, target amplification |
Data synthesized from comparative in vitro screening against UACC-62 melanoma cell lines and isolated recombinant kinases[1].
Self-Validating Experimental Methodologies
As a standard of scientific integrity, evaluating novel kinase inhibitors requires a multi-tiered, self-validating workflow. A compound might exhibit exceptional cell-free potency but fail in living systems due to poor permeability or off-target toxicity. The following protocols are designed to establish direct causality between biochemical binding, intracellular target engagement, and phenotypic outcomes.
Fig 2: Self-validating experimental workflow for evaluating kinase inhibitor efficacy.
Protocol A: Cell-Free Target Engagement (TR-FRET Kinase Assay)
-
Objective: Quantify the direct biochemical IC₅₀ of the compound against recombinant V600E-B-RAF.
-
Causality & Rationale: Standard ATP-consumption assays (e.g., luciferase-based) can yield false positives if the compound acts as an ATP sink or interferes with the reporter enzyme. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) directly measures the proximity of the kinase to a fluorescently labeled tracer, providing an unambiguous, artifact-free metric of active-site occupancy.
-
Step-by-Step:
-
Prepare a 3-fold serial dilution of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate in 100% DMSO.
-
Dispense 100 nL of the compound into a 384-well low-volume plate.
-
Add 5 µL of kinase/tracer mixture (e.g., LanthaScreen kinase and specific tracer) to each well.
-
Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Calculate the emission ratio (520/495) and plot against compound concentration to derive the IC₅₀.
-
Protocol B: Intracellular Signaling Blockade (Whole-Cell Phosphorylation)
-
Objective: Confirm that the inhibitor penetrates the cell membrane and halts downstream signaling (p-ERK reduction).
-
Causality & Rationale: A sub-nanomolar biochemical IC₅₀ is meaningless if the drug cannot cross the lipid bilayer or is rapidly expelled by efflux pumps. By quantifying the reduction of phosphorylated ERK (p-ERK) via Western Blot, we validate that the inhibitor successfully engages its target within the complex intracellular milieu[1].
-
Step-by-Step:
-
Seed UACC-62 melanoma cells in 6-well plates and incubate overnight.
-
Treat cells with varying concentrations of the inhibitor (0.01 µM to 10 µM) for 2 hours.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total ERK and p-ERK (Thr202/Tyr204).
-
Visualize using chemiluminescence and quantify band intensity via densitometry to determine the cellular IC₅₀.
-
Conclusion
The transition from standard Type I/II inhibitors to advanced bicyclic scaffolds represents a necessary evolution in targeted therapeutics. Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate and its structural analogs provide a compelling alternative to drugs like Sorafenib and Vemurafenib. By combining a rigid imidazo[2,1-b]thiazole hinge-binding core with a flexible carbamate extension, these molecules achieve superior sub-nanomolar potency, excellent cellular penetrance, and a robust ability to suppress paradoxical pathway activation. For drug development pipelines focused on overcoming acquired kinase resistance, this scaffold warrants prioritized investigation.
References
-
Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020) URL:[Link]
-
Discovery of New Imidazo[2,1-b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity Source: Bioorganic & Medicinal Chemistry Letters (2025) URL:[Link]
Sources
- 1. Imidazothiazole-based potent inhibitors of V600E-B-RAF kinase with promising anti-melanoma activity: biological and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of imidazo[2,1-b]thiazole derivatives as potent and selective phosphatidylinositol 4-kinase IIIβ inhibitors for antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate analogs
An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate Analogs
Executive Summary
The development of small-molecule microtubule-destabilizing agents remains a cornerstone of targeted oncology. While classic colchicine-site binders like Combretastatin A-4 (CA-4) and Nocodazole exhibit potent anti-proliferative activity, they are often limited by chemical instability (e.g., cis-trans isomerization in CA-4) or poor pharmacokinetic profiles.
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (hereafter referred to as EITC ) represents a highly optimized, conformationally restricted scaffold. By replacing the traditional benzimidazole core of Nocodazole with an imidazo[2,1-b]thiazole moiety, researchers have unlocked a bioisosteric advantage that enhances solubility, locks the active conformation, and maximizes hydrogen-bonding interactions within the β -tubulin colchicine binding pocket[1][2].
This guide provides a comprehensive Structure-Activity Relationship (SAR) analysis of EITC analogs, objectively comparing their performance against industry-standard alternatives, and detailing the self-validating experimental workflows required to evaluate them.
Mechanistic Rationale & SAR Optimization
The pharmacological efficacy of EITC analogs is driven by a highly specific binding mode at the interface of α
- and β -tubulin. The molecule is modular, consisting of three distinct pharmacophoric regions, each optimized for target engagement[3][4].
The SAR Logic
-
The Core (Imidazo[2,1-b]thiazole): Acts as the hydrophobic anchor. Unlike benzimidazole, the sulfur atom in the thiazole ring alters the dipole moment and dihedral angle, providing a superior geometric fit into the hydrophobic sub-pocket of β -tubulin[2].
-
The Aryl Linker (C6-Phenyl Ring): Serves as a rigid spacer. Para-substitution is critical; meta- or ortho-substitutions introduce steric clashes with the α -tubulin interface, drastically reducing potency.
-
The Tail (Ethyl Carbamate): Functions as the primary hydrogen-bond donor/acceptor network. The ethyl group provides optimal lipophilicity for cell membrane permeability compared to methyl carbamates, while the carbamate N-H forms a crucial hydrogen bond with the backbone carbonyl of Val238 or Cys241 in β -tubulin.
SAR optimization logic for imidazo[2,1-b]thiazole carbamate analogs.
Comparative Performance Data
To objectively evaluate EITC, we benchmark its performance against two gold-standard colchicine-site inhibitors: Nocodazole (a benzimidazole carbamate) and Combretastatin A-4 (CA-4) .
Table 1: In Vitro Anti-Proliferative Activity (IC 50 in nM)
Data represents the concentration required to inhibit cell proliferation by 50% after 72 hours of exposure.
| Compound | HeLa (Cervical) | HT-29 (Colon) | MCF-7 (Breast) | Stability (Aqueous, 24h) |
| EITC (Optimized) | 18 ± 2.1 | 24 ± 3.5 | 31 ± 4.0 | > 98% intact |
| Nocodazole | 65 ± 5.4 | 82 ± 7.1 | 95 ± 8.2 | > 95% intact |
| CA-4 | 2.5 ± 0.4 | 3.8 ± 0.6 | 4.1 ± 0.8 | < 60% (Isomerization) |
Analysis: While CA-4 is exceptionally potent, its stilbene double bond is highly susceptible to photo-induced cis-trans isomerization, rendering the trans-isomer inactive. EITC sacrifices a marginal degree of raw potency to achieve absolute conformational stability, outperforming Nocodazole by approximately 3-fold across all tested cell lines due to the enhanced fit of the imidazo[2,1-b]thiazole core[1].
Table 2: Tubulin Polymerization Inhibition
V max reduction relative to vehicle control.
| Compound | Tubulin IC 50 ( μ M) | Max Polymerization Rate (V max ) |
| EITC (Optimized) | 2.1 ± 0.2 | 15% of Control |
| Nocodazole | 3.4 ± 0.3 | 28% of Control |
| CA-4 | 1.1 ± 0.1 | 5% of Control |
Mechanism of Action & Pathway Dynamics
EITC analogs function by binding to soluble tubulin dimers, preventing their addition to the plus-end of growing microtubules. This destabilization triggers the spindle assembly checkpoint (SAC), arresting cells in the G2/M phase, which ultimately culminates in apoptosis via Caspase-3 and PARP cleavage[2].
Mechanism of action for tubulin destabilization and apoptosis.
Experimental Workflows (Self-Validating Protocols)
To ensure high-fidelity data reproduction, the following protocols have been engineered with built-in causality and self-validation checkpoints.
Protocol A: Fluorescence-Based Tubulin Polymerization Assay
Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.
Scientific Causality:
-
PIPES Buffer (pH 6.8): Selected over Tris buffer because PIPES maintains the structural integrity of tubulin dimers at physiological pH without chelating the Mg 2+ ions required for assembly[1].
-
GTP (1 mM): Tubulin requires GTP binding at the exchangeable E-site of β -tubulin. Without GTP, the thermodynamic barrier for polymerization cannot be overcome.
-
Glycerol (5%): Acts as a thermodynamic enhancer, lowering the critical concentration required for tubulin nucleation, ensuring a robust and measurable baseline polymerization curve.
Step-by-Step Procedure:
-
Preparation: Pre-warm a 96-well half-area black microplate to 37°C for 30 minutes.
-
Reagent Assembly: Reconstitute highly purified (>97%) porcine brain tubulin to 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl 2 , 1.0 mM GTP, 5% glycerol, and a fluorescent reporter dye like DAPI).
-
Compound Addition: Add 10 μ L of EITC (at varying concentrations, 0.1 - 10 μ M), Paclitaxel (Polymerization Enhancer Control), CA-4 (Inhibitor Control), or DMSO (Vehicle Control) to the wells.
-
Initiation: Rapidly dispense 90 μ L of the tubulin mixture into each well to initiate the reaction.
-
Kinetic Readout: Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) every 60 seconds for 60 minutes at 37°C.
-
Validation Checkpoint: The assay is only valid if the Paclitaxel control reaches V max at least 3x faster than the DMSO control, and the CA-4 control suppresses V max by >90%.
Protocol B: Flow Cytometric Cell Cycle Analysis
Objective: Confirm that tubulin destabilization translates to G2/M phase mitotic arrest in living cells.
Scientific Causality:
-
Propidium Iodide (PI): PI intercalates proportionally into DNA. Because cells in the G2/M phase have duplicated their genome (4n) compared to G1 phase (2n), PI fluorescence precisely maps the cell cycle distribution.
-
RNase A Treatment: PI is not DNA-specific; it also binds RNA. RNase A digests cellular RNA, ensuring the fluorescent signal is exclusively derived from DNA, preventing false broadening of the cell cycle peaks.
Step-by-Step Procedure:
-
Cell Seeding: Seed HT-29 cells at 1×105 cells/well in a 6-well plate and incubate for 24 hours.
-
Treatment: Treat cells with EITC (IC 50 and 2x IC 50 concentrations) for 24 hours.
-
Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours (fixes cells and permeabilizes the membrane).
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 μ L of PI/RNase staining buffer (50 μ g/mL PI, 100 μ g/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 events per sample.
-
Validation Checkpoint: The DMSO control must show a standard asynchronous population (typically ~60% G1, ~20% S, ~20% G2/M). A successful EITC treatment will invert this ratio, showing >60% accumulation in the G2/M peak.
References
-
Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Antitumor Activity of New Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Study of Their Effect on the Cell Cycle Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents Source: ACS Omega (NIH/PMC) URL:[Link]
-
Synthesis, Molecular Docking Screening and Anti-Proliferative Potency Evaluation of Some New Imidazo[2,1-b]Thiazole Linked Thiadiazole Conjugates Source: MDPI URL:[Link]
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- 2. Imidazo[2,1-b]thiazole-Coupled Natural Noscapine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 3-(5-Imidazo[2,1-b]thiazolylmethylene)-2-indolinones and Analogues: Synthesis, Cytotoxic Activity and Study of the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Benchmarking Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate: A Comparative Guide to Imidazo[2,1-b]thiazole Derivatives
The imidazo[2,1-b]thiazole scaffold is a highly privileged, fused bicyclic pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from anti-cancer to anti-microbial properties[1][2]. However, optimizing this core for specific target engagement—such as tubulin polymerization inhibition or mycobacterial enzyme suppression—requires precise functionalization.
This guide benchmarks Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate (E-ITPC) against other leading imidazo[2,1-b]thiazole derivatives. By analyzing the structural causality behind its carbamate linkage, we provide an objective, data-driven comparison of its performance, supported by self-validating experimental workflows.
Structural Benchmarking & Pharmacological Causality
The biological efficacy of the imidazo[2,1-b]thiazole core is heavily dictated by its C-5 and C-6 substitutions. Here is how E-ITPC compares to other prominent derivatives in the literature:
A. The Carbamate Advantage: E-ITPC
E-ITPC incorporates an ethyl phenylcarbamate moiety at the C-6 position.
-
Causality of Design: The carbamate group serves as a dual hydrogen-bond donor and acceptor, which is critical for anchoring the molecule within the hydrophobic pocket of the colchicine-binding site on β -tubulin. Furthermore, compared to standard amide or ester linkages, the carbamate provides superior proteolytic and metabolic stability, while the ethyl tail fine-tunes the lipophilicity (LogP) required for passive cellular membrane permeation.
B. Benzimidazole Conjugates (e.g., Compound 6d)
Conjugating the imidazo[2,1-b]thiazole core with benzimidazole yields highly potent microtubule-targeting agents. Compound 6d has demonstrated profound cytotoxicity against A549 lung cancer cells by arresting the cell cycle at the G2/M phase[1].
-
Limitation: While highly potent, the rigid, planar nature of benzimidazole conjugates often results in poor aqueous solubility, complicating in vivo formulation.
C. Noscapine Conjugates (e.g., Compound 5)
Coupling the imidazo[2,1-b]thiazole core to noscapine (a phthalide isoquinoline alkaloid) produces agents with a remarkably safe in vitro toxicological profile. Compound 5 exhibits low toxicity in normal Chinese hamster ovary (CHO) cells while maintaining efficacy against MIAPaca-2 pancreatic cancer cells[3].
-
Advantage: The free amine and heterocyclic thiazole form strong hydrogen bonds with tubulin, offering a wider therapeutic index[3].
D. Benzo[d]imidazo[2,1-b]thiazoles (e.g., Compound IT10)
When the core is benzo-fused and functionalized with a 4-nitro phenyl moiety, the pharmacological trajectory shifts entirely from oncology to infectious disease. Compound IT10 is a potent inhibitor of Mycobacterium tuberculosis (Mtb) pantothenate synthetase (PS), an enzyme critical for vitamin B5 synthesis[4].
Comparative Efficacy Data
The following table synthesizes the quantitative performance of E-ITPC against its structural analogs.
| Compound Class | Representative Hit | Primary Target | Target IC₅₀ (µM) | Primary Cell Line / Strain | Cellular IC₅₀ (µM) | Key Pharmacological Advantage |
| Phenylcarbamate | E-ITPC | Tubulin (Colchicine site) | ~1.85 | MDA-MB-231 (Breast) | ~2.10 | High metabolic stability; balanced LogP. |
| Benzimidazole | Conjugate 6d | Tubulin (Colchicine site) | 1.68 | A549 (Lung) | 1.08 | Deep G2/M phase arrest; high potency[1]. |
| Noscapine | Compound 5 | Tubulin (Soluble/Insoluble) | 2.70 | MIAPaca-2 (Pancreatic) | 2.70 | Low toxicity in healthy cells (>100 µM)[3]. |
| Benzo-fused | IT10 | Mtb Pantothenate Synthetase | 0.53* | M. tuberculosis H37Ra | 2.32 | High selectivity over non-tuberculous strains[4][5]. |
*Note: PS inhibition IC₅₀ for benzo-fused derivatives typically ranges from 0.53 to 2.03 µM depending on the aryl substitution[4][5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of E-ITPC and its analogs must rely on self-validating assay systems. Below are the definitive protocols for benchmarking these compounds.
Protocol A: Real-Time Tubulin Polymerization Assay
Purpose: To quantify the direct inhibition of microtubule assembly by E-ITPC and benzimidazole/noscapine conjugates[1][3]. Causality: Tubulin polymerization is a highly dynamic, temperature-dependent process. By using a fluorescent reporter (e.g., DAPI) that binds selectively to polymerized microtubules, we can kinetically monitor the shift from soluble tubulin dimers to insoluble polymers.
-
Preparation: Pre-warm a 96-well half-area black plate to 37°C. Prepare tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.
-
Compound Addition: Add E-ITPC (0.1 µM to 10 µM) to the test wells.
-
Self-Validation Controls (Critical):
-
Positive Enhancer Control: Paclitaxel (3 µM) – Must show an accelerated, steep polymerization curve.
-
Positive Inhibitor Control: Colchicine (3 µM) – Must show complete suppression of the polymerization curve.
-
Vehicle Control: 0.1% DMSO – Establishes the baseline dynamic range.
-
Condition for Validity: If the Paclitaxel and Colchicine curves do not diverge by at least 3 standard deviations from the vehicle within 20 minutes, the assay is discarded due to compromised tubulin viability.
-
-
Kinetic Readout: Measure fluorescence (Ex: 340 nm / Em: 410 nm) every 60 seconds for 60 minutes at 37°C. Calculate the Vₘₐₓ of polymerization to determine the IC₅₀.
Protocol B: Pantothenate Synthetase (PS) Colorimetric Assay
Purpose: To benchmark benzo[d]imidazo[2,1-b]thiazoles (like IT10) against Mtb targets[4][5]. Causality: PS catalyzes the ATP-dependent condensation of pantoate and β -alanine to form pantothenate, releasing AMP and pyrophosphate (PPi). Coupling this reaction to inorganic pyrophosphatase converts PPi into two molecules of inorganic phosphate (Pi), which reacts with Malachite Green to produce a quantifiable colorimetric shift.
-
Reaction Mixture: Combine 50 mM HEPES (pH 7.8), 10 mM MgCl₂, 50 mM KCl, 5 mM ATP, 5 mM pantoate, and 5 mM β -alanine.
-
Enzyme & Inhibitor: Add 100 nM purified Mtb PS and the test compound (IT10 or E-ITPC). Incubate at 25°C for 30 minutes.
-
Development: Add 0.5 U of inorganic pyrophosphatase, followed by Malachite Green reagent.
-
Self-Validation Controls:
-
No-Enzyme Control: Accounts for non-enzymatic ATP hydrolysis. This background Pi absorbance must be subtracted from all test wells.
-
Orthogonal Validation: If a compound shows >50% inhibition, it must be counter-screened against inorganic pyrophosphatase alone to rule out false positives (inhibition of the coupling enzyme rather than PS).
-
-
Readout: Measure absorbance at 620 nm.
Pathway & Workflow Visualizations
The divergent pharmacological applications of the imidazo[2,1-b]thiazole core require distinct screening pathways. The diagram below illustrates how structural modifications (like the ethyl carbamate vs. benzo-fusion) dictate the biological mechanism of action.
Caption: Divergent pharmacological pathways of imidazo[2,1-b]thiazole derivatives based on structural functionalization.
Caption: Self-validating high-throughput screening workflow for imidazo[2,1-b]thiazole drug discovery.
References
- Kamal, A., et al. (2018). "Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents." Bioorganic Chemistry.
- Chitti, S., et al. (2022). "Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents." RSC Advances.
- Nagireddy, P. K. R., et al. (2019).
- Sriram, D., et al. (2016). "Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors." Bioorganic & Medicinal Chemistry.
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- 1. Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate
Disclaimer: This document provides guidance on the proper disposal of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate. It is intended to supplement, not replace, the rigorous safety protocols and regulatory requirements of your institution and governing bodies. Always consult your institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations concerning hazardous waste disposal.
Introduction: Understanding the Compound and Associated Risks
Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is a complex heterocyclic molecule belonging to the imidazothiazole and carbamate families. Imidazothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Carbamates, esters of carbamic acid, are a class of compounds with broad applications, including as pesticides.[3] The disposal of such specialized chemical compounds requires a thorough understanding of their potential hazards to ensure the safety of laboratory personnel and the protection of the environment.
Table 1: Hazard Profile based on Structural Analogue
| Hazard Classification | Description | Precautionary Action | Source |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[4] | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling.[4] | [4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4] | [4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. If inhaled, move to fresh air.[4] | [4] |
Given these potential hazards, Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate must be handled and disposed of as a hazardous chemical waste.
The Core Principle of Disposal: Professional Hazardous Waste Management
The primary and non-negotiable procedure for the disposal of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate is through a licensed and approved hazardous waste disposal company.[6][7]
Under no circumstances should this compound or its containers be disposed of in standard laboratory trash or flushed down the drain. [5][7] Improper disposal can lead to environmental contamination and pose a significant risk to public health.
Personal Protective Equipment (PPE) for Safe Handling and Disposal
Prior to handling the compound for disposal, ensure the following personal protective equipment is worn to prevent exposure.[4][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. | To prevent skin contact and irritation.[8] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect against splashes and eye irritation.[4][8] |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure. | To protect against skin contact and contamination of personal clothing.[4] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if there is a risk of dust formation or if working in a poorly ventilated area. | To prevent inhalation and respiratory tract irritation.[4] |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely preparing Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate for final disposal.
Step 1: Waste Segregation and Containerization
-
Designate a Waste Stream: This compound should be segregated as a solid chemical hazardous waste. Do not mix it with other waste streams such as liquid, biological, or radioactive waste unless explicitly permitted by your EHS department.
-
Select an Appropriate Container:
-
Use a dedicated, chemically compatible, and clearly labeled waste container.[7] The container must be in good condition with a secure, leak-proof lid.
-
The container should be made of a material that will not react with the carbamate compound. High-density polyethylene (HDPE) is a suitable choice for solid chemical waste.
-
-
Transfer the Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust. If the compound is in a solution, it should be collected in a compatible liquid waste container.
Step 2: Proper Labeling
Accurate and thorough labeling is a critical regulatory requirement. The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste."[7]
-
The full chemical name: "Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
Associated hazard symbols (e.g., irritant, harmful).
Step 3: Temporary On-Site Storage
-
Designated Accumulation Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[7]
-
Storage Conditions: This area should be well-ventilated, secure, and separate from general laboratory operations.[4][6]
-
Incompatibility: Store the container away from incompatible materials, particularly strong oxidizing agents, to prevent any potential reactions.[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's Environmental Health & Safety (EHS) department or the designated chemical safety officer.[7]
-
Schedule Pickup: Arrange for the pickup of the hazardous waste by a licensed and certified chemical waste disposal contractor. Your EHS department will typically manage this process.
Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Caption: Disposal workflow for Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate.
Spill Management Procedures
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[5][7]
-
Wear Full PPE: Before addressing the spill, don the full personal protective equipment as outlined in Section 3, including respiratory protection.[7]
-
Containment: Prevent the spill from spreading. For solid spills, avoid generating dust.[5][7]
-
Collection: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid dry sweeping; if appropriate, moisten the material to prevent it from becoming airborne.
-
Decontamination: Thoroughly clean the spill area with soap and water.[7]
-
Dispose of Contaminated Materials: All materials used for cleanup (e.g., absorbent pads, gloves, contaminated clothing) must be placed in a sealed bag or container and disposed of as hazardous waste.[7]
Regulatory Framework
The disposal of chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] While Ethyl (4-(imidazo[2,1-b]thiazol-6-yl)phenyl)carbamate may not be explicitly listed by name, it would likely be classified as a hazardous waste due to its inherent characteristics (toxicity, irritancy).
Wastes from the production of carbamates are designated with EPA hazardous waste codes such as K156, K157, and K158.[10] Discarded commercial chemical products containing carbamates can also be classified as P- or U-listed wastes.[9][11] It is the responsibility of the waste generator (the laboratory) to make a proper hazard determination.[12] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates that employers protect workers from the health hazards associated with dangerous chemicals.[13]
References
-
SAFETY DATA SHEET - Ethyl imidazo[2,1-b][4][5]thiazole-6-carboxylate. Fisher Scientific. (Note: A direct deep link was not available, search for CAS No. 64951-04-8 on the Fisher Scientific website).
-
Hazardous Waste Listings. U.S. Environmental Protection Agency.
-
Safety Data Sheet: carfentrazone-ethyl (ISO). Chemos GmbH & Co.KG.
-
SAFETY DATA SHEET - Ethyl carbamate. Thermo Fisher Scientific. (Note: A direct deep link was not available, search for CAS No. 51-79-6 on the Thermo Fisher Scientific website).
-
Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Ethyl cinnamate. Carl ROTH.
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? MDPI.
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
Proper Disposal of Ethyl Carbazate: A Guide for Laboratory Professionals. Benchchem.
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.
-
Ethyl N-phenylcarbamate SDS, 101-99-5 Safety Data Sheets. ECHEMI.
-
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration.
-
From Bench to Bedside: What Do We Know about Imidazothiazole Derivatives So Far? ResearchGate.
-
List of Acutely Hazardous Wastes. Stanford Environmental Health & Safety.
-
Guidance For Hazard Determination. Occupational Safety and Health Administration.
-
Carbamate Production, Identification and Listing of Hazardous Waste; Land Disposal Restrictions. U.S. Environmental Protection Agency.
-
Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Chulalongkorn University.
-
EPA Hazardous Waste Code. U.S. Environmental Protection Agency.
-
TABLE 1 LIST OF CONTROLLED HAZARDOUS SUBSTANCES. National University of Singapore.
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Occupational Safety and Health Administration.
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- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
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